

A Comprehensive Spectroscopic Guide to (S)-Methyl 3-Hydroxypentanoate

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Compound of Interest

Compound Name: (S)-Methyl 3-Hydroxypentanoate

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Abstract

(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its stereocenter and bifunctional nature (containing both a hydroxyl and a methyl ester group) make it a versatile starting material.[2] Rigorous structural confirmation and purity assessment are paramount in its application, necessitating a thorough understanding of its spectroscopic characteristics. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(S)-Methyl 3-hydroxypentanoate**. We present detailed experimental protocols, data interpretation, and field-proven insights to equip researchers, scientists, and drug development professionals with a definitive resource for its characterization.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is understanding the molecule's basic structure and properties. **(S)-Methyl 3-hydroxypentanoate** possesses a single chiral center at the C3 position, which is critical for its utility in stereoselective synthesis.

- IUPAC Name: methyl (3S)-3-hydroxypentanoate[1]
- Molecular Formula: $\text{C}_6\text{H}_{12}\text{O}_3$ [3][4]

- Molecular Weight: 132.16 g/mol [3][4]
- CAS Number: 42558-50-9[1]

Caption: Molecular structure of **(S)-Methyl 3-Hydroxypentanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

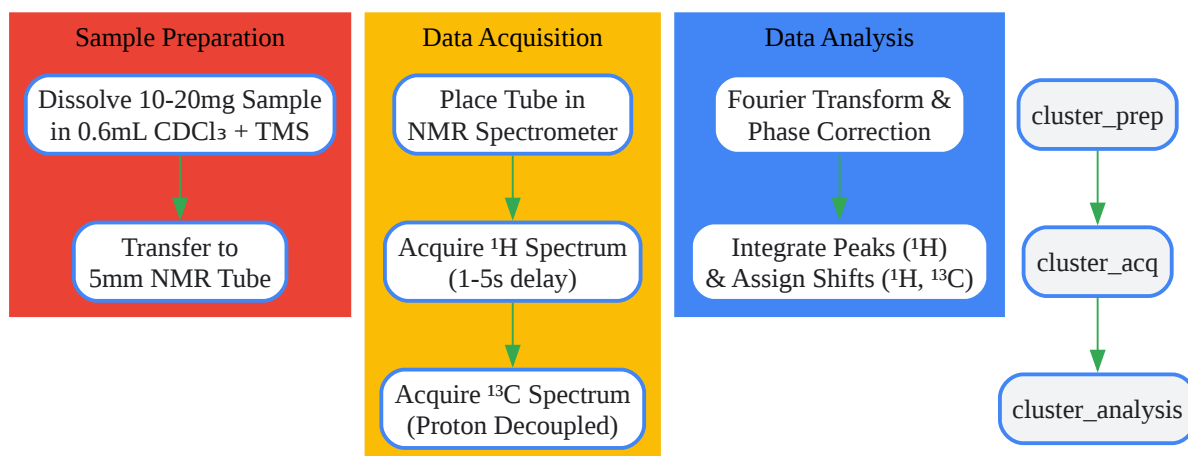
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(S)-Methyl 3-hydroxypentanoate**, it provides unambiguous confirmation of its connectivity and the chemical environment of each proton and carbon atom.

Experimental Protocol: NMR Sample Preparation & Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate acquisition parameters.

Methodology:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **(S)-Methyl 3-hydroxypentanoate** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). [5] CDCl_3 is the solvent of choice due to its excellent solubilizing properties for moderately polar compounds and minimal interference in the ^1H spectrum.
- **Internal Standard:** Add tetramethylsilane (TMS) as an internal standard (0.03% v/v) to reference the chemical shifts to 0.00 ppm. [5]
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard single-pulse experiment. A relaxation delay of 1-5 seconds is crucial to ensure accurate integration. [6]
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line, simplifying interpretation. [6]



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Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Data: Interpretation and Discussion

The ¹H NMR spectrum provides a detailed map of the proton environments in the molecule. The expected chemical shifts (δ) in CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Key Correlations
-CH ₃ (Ethyl)	~ 0.95	Triplet (t)	3H	Coupled to the adjacent -CH ₂ - group.
-CH ₂ - (Ethyl)	~ 1.50	Multiplet (m)	2H	Coupled to both the -CH ₃ and the -CH(OH)-.
-CH ₂ -C=O	~ 2.50	Doublet (d)	2H	Adjacent to the chiral center C3.
-OCH ₃ (Ester)	~ 3.70	Singlet (s)	3H	Characteristic signal for a methyl ester.
-CH(OH)-	~ 4.05	Multiplet (m)	1H	Methine proton deshielded by the hydroxyl group.
-OH	Variable (e.g., ~3.0)	Broad (br s)	1H	Shift is concentration and temperature dependent.

Causality: The downfield shift of the methine proton (~4.05 ppm) is a direct result of the deshielding effect of the adjacent electronegative oxygen atom of the hydroxyl group. Similarly, the protons on the carbon alpha to the carbonyl (~2.50 ppm) are shifted downfield due to the electron-withdrawing nature of the ester group. The singlet at ~3.70 ppm is a hallmark of the non-coupled methyl group of the ester functionality.^[7]

¹³C NMR Data: Interpretation and Discussion

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Assignment	Chemical Shift (δ , ppm)	Rationale
CH_3 (Ethyl)	~ 9.8	Standard chemical shift for a terminal aliphatic methyl carbon.
CH_2 (Ethyl)	~ 29.5	Aliphatic methylene carbon.
$\text{CH}_2\text{-C=O}$	~ 42.8	Alpha-carbon to the carbonyl, slightly deshielded.
-OCH_3 (Ester)	~ 51.7	Carbon of the methyl ester, deshielded by the attached oxygen.
-CH(OH)-	~ 67.5	Carbon attached to the hydroxyl group, significantly deshielded by oxygen.
C=O (Ester)	~ 173.0	Carbonyl carbon, exhibiting the largest downfield shift due to its sp^2 character and bonding to two oxygen atoms.

Self-Validation: The presence of six distinct signals in the ^{13}C NMR spectrum perfectly corresponds to the six unique carbon atoms in the molecular structure, providing strong evidence for the compound's identity. The chemical shifts align with established ranges for ester, alcohol, and alkane functionalities.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Sample Preparation & Analysis

Methodology:

- Sample Preparation: As **(S)-Methyl 3-hydroxypentanoate** is a liquid, a neat spectrum is easily obtained. Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).^[6]
- Film Creation: Place a second salt plate on top of the first to create a thin, uniform liquid film.
- FTIR Analysis: Place the assembled plates in the spectrometer's sample holder.
- Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm^{-1} . A background spectrum of the empty salt plates should be recorded and automatically subtracted by the instrument software.^[6]

IR Data: Interpretation and Discussion

The IR spectrum of **(S)-Methyl 3-hydroxypentanoate** is characterized by two highly diagnostic absorption bands.

Table 3: Key IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group	Interpretation
3550–3200 (Broad)	O-H Stretch	Alcohol (-OH)	A strong, broad absorption in this region is definitive evidence of the hydroxyl group's presence.[7]
2960–2850 (Sharp)	C-H Stretch	Alkane (sp ³ C-H)	Indicates the presence of the aliphatic ethyl and methylene groups.
~1735 (Strong, Sharp)	C=O Stretch	Ester (-C=O)	A very strong and sharp peak at this frequency is the characteristic signature of the ester carbonyl group.[7]
1300–1000 (Multiple)	C-O Stretch	Ester, Alcohol	Complex signals in the fingerprint region corresponding to C-O single bond stretching.

Authoritative Grounding: The combination of a broad O-H stretch around 3400 cm⁻¹ and a sharp, intense C=O stretch at ~1735 cm⁻¹ provides unequivocal evidence for the hydroxy-ester structure. The absence of a broad acid O-H stretch (which would overlap the C-H region) confirms it is not a carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, offering further structural confirmation.

Experimental Protocol: Mass Spectrometry Analysis

Methodology:

- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Analysis:** The resulting positively charged ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the ions, generating the mass spectrum.

MS Data: Interpretation and Discussion

The mass spectrum provides the molecular weight and clues to the structure from its fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z Value	Proposed Fragment Ion	Interpretation
132	$[M]^+$	The molecular ion peak, corresponding to the intact molecule's mass.[3] Its presence confirms the molecular formula.
103	$[M - C_2H_5]^+$	Loss of the ethyl group (CH_2CH_3) via cleavage adjacent to the hydroxyl-bearing carbon. This is often a major fragment.[3]
101	$[M - OCH_3]^+$	Loss of the methoxy radical from the ester group.
71	$[C_4H_7O]^+$	Resulting from cleavage alpha to the hydroxyl group, followed by loss of water.
43	$[C_2H_3O]^+$	A common fragment corresponding to the acetyl cation $[CH_3CO]^+$, often seen in molecules with this substructure.

Trustworthiness: The fragmentation pattern serves as a self-validating system. The observation of a fragment at m/z 103 is highly indicative of a 3-hydroxypentanoate structure, as it represents the stable fragment remaining after the loss of the terminal ethyl group.[3] This, combined with the molecular ion at m/z 132, provides high confidence in the assigned structure.

Conclusion

The spectroscopic characterization of **(S)-Methyl 3-hydroxypentanoate** is a clear and logical process when approached systematically. 1H and ^{13}C NMR spectroscopy definitively establish the carbon-hydrogen framework. Infrared spectroscopy provides rapid confirmation of the critical hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular

weight and offers corroborating structural evidence through predictable fragmentation patterns. The combined application of these techniques, guided by the protocols and interpretations detailed in this guide, allows for the unambiguous structural verification and quality assessment of this important chiral synthon.

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